molecular formula C12H25NO B13015968 1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol

Cat. No.: B13015968
M. Wt: 199.33 g/mol
InChI Key: GUFPZNTUOIRXAI-UHFFFAOYSA-N
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Description

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H25NO It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a pentan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with pentan-2-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed through techniques such as NMR and HPLC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s amine group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol can be compared with other similar compounds such as:

    Cyclohexanol: A simple secondary alcohol with a hydroxyl group attached to a cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexanol.

    Pentan-2-ylamine: An amine with a similar structure but lacking the cyclohexane ring.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-[(pentan-2-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-7-11(2)13-10-12(14)8-5-4-6-9-12/h11,13-14H,3-10H2,1-2H3

InChI Key

GUFPZNTUOIRXAI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCC1(CCCCC1)O

Origin of Product

United States

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